(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Description
The compound "(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide" is a structurally complex enamide derivative featuring a cyano group, a substituted pyrrole ring, and a 3-amino-3-oxopropoxy phenyl moiety. Its E-configuration at the double bond suggests rigidity in the planar enamide backbone, which may influence intermolecular interactions and crystallographic packing.
Properties
IUPAC Name |
(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-4-10-26-15(2)12-17(16(26)3)13-18(14-23)22(28)25-19-5-7-20(8-6-19)29-11-9-21(24)27/h5-8,12-13H,4,9-11H2,1-3H3,(H2,24,27)(H,25,28)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZTUOUVBWVKY-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)OCCC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide, also known by its CAS number 1147693-02-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N4O3, with a molecular weight of 394.475 g/mol. Its structure features a cyano group, a pyrrole moiety, and an amide functional group which are often associated with biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Cytokine Modulation : Similar compounds have shown the ability to modulate cytokine release, which is crucial in inflammatory diseases.
Biological Activity Data
| Activity | IC50 (nM) | Effect |
|---|---|---|
| Enzyme Inhibition | 96000 | Poor binder for certain targets |
| Cytokine Release Inhibition | Varied | Inhibits IL-1β and IL-18 release in monocytes |
Study 1: Cytokine Release Inhibition
A study evaluated the effects of a related compound on cytokine release from monocytes. The results indicated significant inhibition of interleukin (IL)-1β and IL-18 upon stimulation with bacterial products. This suggests that this compound could have therapeutic potential in treating inflammatory diseases by modulating cytokine production.
Study 2: Pharmacological Characterization
Another investigation characterized the pharmacological profile of similar compounds. Results showed that these compounds exhibited selective inhibition against specific caspases involved in inflammation, supporting their potential as anti-inflammatory agents.
Research Findings
Recent findings highlight the following aspects of the compound's biological activity:
- Anti-inflammatory Potential : The ability to inhibit pro-inflammatory cytokines positions this compound as a candidate for further development in treating conditions like rheumatoid arthritis.
- Selectivity : The selectivity for certain enzymatic pathways over others may reduce side effects commonly associated with less selective anti-inflammatory drugs.
Scientific Research Applications
The compound (E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing comprehensive data and insights from diverse sources.
Chemical Properties and Structure
The compound possesses a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its IUPAC name indicates significant moieties such as a cyano group and an enamide structure, which are often associated with biological activity.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 321.39 g/mol
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of cyano-enamides can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Inhibition of Tumor Growth
A notable study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression . This suggests that the compound may also exhibit similar effects, warranting further investigation.
Neuroprotective Effects
Emerging research indicates that compounds containing pyrrolidine structures can provide neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
Case Study: Neuroprotection in Animal Models
In animal studies, compounds with similar structures have been shown to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease . These findings suggest that this compound may possess neuroprotective properties.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways relevant to disease states. For example, potential inhibition of proteases or kinases could be significant for therapeutic applications.
Chemical Reactions Analysis
2.1. Cyanovinyl Group Reactivity
The electron-deficient cyano group activates the adjacent alkene for nucleophilic additions or cycloadditions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Michael Addition | Thiols, amines, or enolates | Adducts at β-position of cyano group |
| Diels-Alder | Dienes, heat | Six-membered cyclic adducts |
| Hydrolysis | Acidic or basic aqueous conditions | Carboxylic acid or amide derivatives |
Key Analog : Similar α-cyanoenamide systems (e.g., [E]-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide ) show intramolecular H-bonding stabilization, which may slow hydrolysis kinetics.
2.2. Enamide Bond Reactivity
The enamide’s conjugated system may undergo:
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Reduction | H₂/Pd-C, NaBH₄/NiCl₂ | Saturated amide |
| Electrophilic Attack | Halogens, acylating agents | Halogenation or acylation at β-carbon |
| Oxidation | Ozone, KMnO₄ | Cleavage to carboxylic acid fragments |
2.3. Pyrrole Ring Reactivity
The 2,5-dimethyl-1-propylpyrrol-3-yl group is likely resistant to electrophilic substitution due to steric hindrance but may participate in:
| Reaction Type | Conditions | Product |
|---|---|---|
| N-Alkylation | Alkyl halides, strong base | Quaternary ammonium derivatives |
| Oxidation | DDQ, MnO₂ | Pyrrolinone formation |
2.4. Amide and Alkoxyamino Side Chain
The 3-amino-3-oxopropoxy group may undergo:
| Reaction Type | Conditions | Modifications |
|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetylated derivatives |
| Hydrolysis | HCl/H₂O, reflux | Cleavage to carboxylic acid and amine |
Stability Considerations
-
Photodegradation : The conjugated enamide-cyano system may undergo [2+2] photocycloaddition under UV light.
-
Thermal Stability : Decomposition above 200°C is probable, releasing HCN gas (from cyano groups) and pyrrole derivatives.
Research Gaps and Recommendations
-
No experimental validation exists for this specific compound. Priority studies should focus on:
-
Kinetic studies of cyanovinyl hydrolysis.
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Catalytic hydrogenation of the enamide bond.
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Functionalization of the pyrrole ring under mild conditions.
-
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with other enamide derivatives but distinguishes itself through unique substituents. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- The 3-amino-3-oxopropoxy side chain provides additional hydrogen-bonding capacity compared to simpler ether or alkyl substituents.
Spectroscopic and Crystallographic Properties
- IR Spectroscopy: The cyano group in the target compound would exhibit a sharp stretch near 2200 cm⁻¹, consistent with other cyano-enamides . The amide C=O stretch (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) align with typical enamide derivatives.
- NMR : The E-configuration would result in distinct coupling constants (J ≈ 12–16 Hz for trans-vinylic protons). Aromatic protons on the substituted phenyl and pyrrole groups would resonate in the δ 6.5–8.0 ppm range, with pyrrole methyl groups near δ 2.0–2.5 ppm .
- Crystallography: Programs like SHELXL and ORTEP-3 () are critical for resolving the compound’s conformation. Compared to simpler enamide crystals (e.g., ), the target compound’s hydrogen-bonding network (amide-to-cyano or ether interactions) may form complex graph-set motifs (e.g., R₂²(8) rings) .
Hydrogen Bonding and Supramolecular Behavior
The target compound’s amide and amino groups enable robust hydrogen-bonding networks, unlike analogs with non-polar substituents. For instance:
- Compound 109314-45-6: Limited to weak C-H···O/N interactions due to its phenoxy and cyano groups.
- Target Compound: Predicted to form N-H···O=C (amide) and N-H···N(cyano) interactions, enhancing crystal stability. This aligns with Etter’s graph-set analysis (), where such motifs dictate packing efficiency.
Q & A
Q. What are the key synthetic strategies for this compound?
- Methodological Answer: The synthesis typically involves three steps:
Substitution Reaction: Reacting a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a hydroxyl-containing reagent under alkaline conditions to introduce functional groups .
Reduction: Reducing nitro groups to amines using iron powder under acidic conditions .
Condensation: Coupling intermediates with cyanoacetic acid derivatives using condensing agents (e.g., carbodiimides) to form the final enamide structure .
Table 1: Synthesis Workflow
| Step | Reaction Type | Key Reagents/Conditions | Evidence Reference |
|---|---|---|---|
| 1 | Substitution | Alkaline conditions, 2-pyridinemethanol | |
| 2 | Reduction | Fe powder, HCl | |
| 3 | Condensation | Cyanoacetic acid, condensing agent |
Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing E/Z isomerism in the enamide group) .
- X-ray Crystallography: Resolves the 3D crystal structure, including bond lengths, angles, and hydrogen bonding patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (amide C=O, cyano C≡N) through characteristic absorption bands.
Table 2: Analytical Techniques
| Technique | Application | Evidence Reference |
|---|---|---|
| X-ray | Crystal structure determination | |
| NMR | Molecular connectivity and isomerism |
Advanced Research Questions
Q. How can reaction conditions be optimized for the condensation step?
- Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example:
- Flow Chemistry: Enhances reproducibility and scalability by controlling residence time and mixing efficiency .
- Catalyst Screening: Test bases (e.g., piperidine) and condensing agents (e.g., DCC) to improve yield .
Q. How to resolve discrepancies in hydrogen bonding patterns during crystallographic analysis?
- Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., chains, rings) to identify systematic errors .
- Validation Tools: Use SHELXL (for R-factor analysis) and PLATON (for symmetry checks) to detect outliers .
- Thermal Ellipsoid Visualization: Employ ORTEP-3 to assess atomic displacement parameters and refine problematic regions .
Q. What computational tools refine the crystal structure of this compound?
- Methodological Answer:
- SHELXL: Performs least-squares refinement against X-ray data, handling twinning and high-resolution datasets .
- OLEX2/CRYSTALS: Integrate SHELX outputs with graphical interfaces for real-time adjustments .
Q. How to analyze the role of hydrogen bonding in stabilizing the crystal lattice?
- Methodological Answer:
- Hydrogen Bond Metrics: Calculate donor-acceptor distances and angles using Mercury or CrystalExplorer .
- Energy Frameworks: Model intermolecular interaction energies to prioritize dominant hydrogen bonds .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data between independent studies?
- Methodological Answer:
- Cross-Validation: Compare data with similar compounds (e.g., cyanoacetamide derivatives) to identify systematic vs. random errors .
- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Public Databases: Cross-reference with the Cambridge Structural Database (CSD) for bond-length/angle benchmarks .
Key Software and Tools
Table 3: Software for Structural Analysis
| Tool | Function | Evidence Reference |
|---|---|---|
| SHELXL | Refinement of small-molecule structures | |
| ORTEP-3 | Thermal ellipsoid visualization | |
| Mercury | Hydrogen bonding and packing analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
